molecular formula C12H16N2O B8311908 N-(2-Ethyl-2,3-dihydro-1H-isoindol-5-yl)acetamide

N-(2-Ethyl-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No. B8311908
M. Wt: 204.27 g/mol
InChI Key: CGLIXEAPEXTHCM-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A solution of isoindole 245 (3.20 g, 16.7 mmol) in MeOH (100 mL) was stirred with Pd/C (5%, 300 mg) under H2 (60 psi) for 16 h. The solution was filtered through Celite, washed with MeOH (3×20 mL) and the solvent evaporated. The residue was dissolved in DCM (130 mL) and Et3N (13 mL, 93 mmol), Ac2O (13 mL, 138 mmol) was added dropwise and the solution stirred at 20° C. for 15 h. The mixture was partitioned between DCM and aqueous Na2CO3 solution. The organic solution was washed with water, dried and the solvent was evaporated to give acetamide 246 (3.00 g, 88%) as a dark oil: 1H NMR δ 7.45 (br s, 1H, H-4), 7.30 (br s, 1H, NH), 7.18 (br d, J=8.0 Hz, 1H, H-6), 7.12 (d, J=8.0 Hz, 1H, H-7), 3.90 (s, 2H, H-1), 3.87 (s, 2H, H-3), 2.76 (q, J=7.2 Hz, 2H, CH2), 2.15 (s, 3H, COCH3) 1.19 (t, J=7.2 Hz, 3H, CH3); HRMS (FAB+) calcd for C12H17N2O (MH+) m/z 203.1184, found 203.1188.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:12]([O-])=O)[CH:9]=2)[CH2:4]1)[CH3:2].CCN(CC)CC.[CH3:22][C:23](OC(C)=O)=[O:24]>CO.[Pd]>[CH2:1]([N:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([NH:12][C:23](=[O:24])[CH3:22])[CH:9]=2)[CH2:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)N1CC2=CC=C(C=C2C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
13 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 20° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite
WASH
Type
WASH
Details
washed with MeOH (3×20 mL)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (130 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between DCM and aqueous Na2CO3 solution
WASH
Type
WASH
Details
The organic solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)N1CC2=CC=C(C=C2C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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